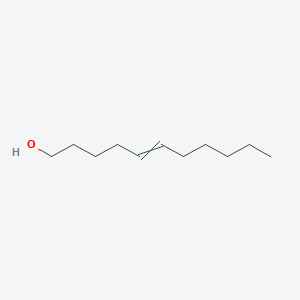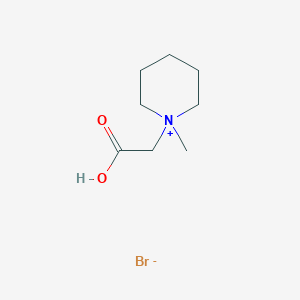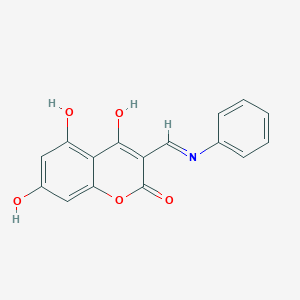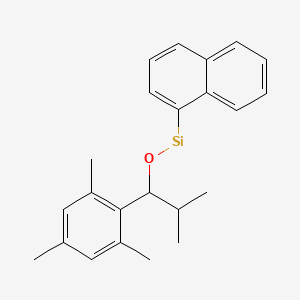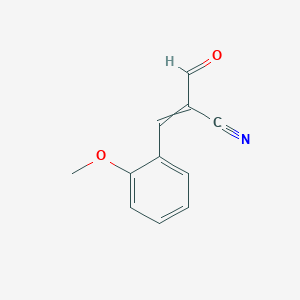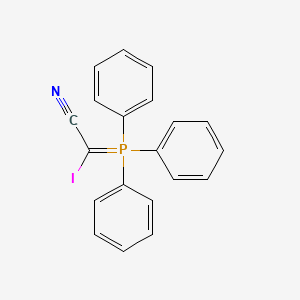
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile is a chemical compound with the molecular formula C20H15INP. It is characterized by the presence of a nitrile group (–CN) and an iodine atom attached to a triphenylphosphoranylidene moiety. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The common preparation method for iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile involves the reaction of triphenylphosphine with an activator such as butyl lithium to form lithium triphenylphosphine. This intermediate is then reacted with methyl cyanide to yield the target compound . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, primary amines, and substituted phosphoranylidene derivatives. These products are valuable intermediates in further synthetic applications .
Scientific Research Applications
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with metal ions, which are crucial in catalytic processes. The nitrile group can participate in various addition reactions, while the iodine atom can undergo substitution reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(Triphenylphosphoranylidene)acetonitrile: Similar in structure but lacks the iodine atom.
(Tributylphosphoranylidene)acetonitrile: Contains butyl groups instead of phenyl groups.
Uniqueness
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a more versatile reagent compared to its analogs, which may have limited reactivity due to the absence of the iodine atom .
Properties
CAS No. |
63202-18-6 |
|---|---|
Molecular Formula |
C20H15INP |
Molecular Weight |
427.2 g/mol |
IUPAC Name |
2-iodo-2-(triphenyl-λ5-phosphanylidene)acetonitrile |
InChI |
InChI=1S/C20H15INP/c21-20(16-22)23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI Key |
GWMNADBKJHEJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C(C#N)I)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


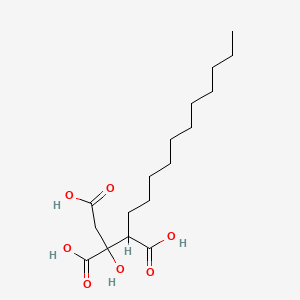

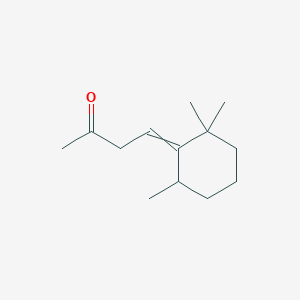
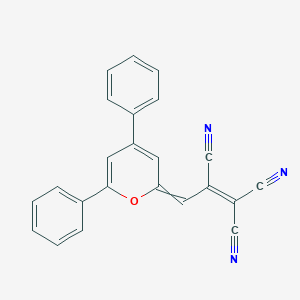

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)


